2-(Dimethylamino)-2-(p-tolyl)acetonitrile hydrochloride
Overview
Description
2-(Dimethylamino)-2-(p-tolyl)acetonitrile hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2 and its molecular weight is 210.7 g/mol. The purity is usually 95%.
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Biological Activity
2-(Dimethylamino)-2-(p-tolyl)acetonitrile hydrochloride, a compound with notable structural features, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H14ClN
- Molecular Weight : 201.69 g/mol
Antitumor Activity
Research has indicated that this compound exhibits antitumor properties . In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance, a study showed that the compound inhibited the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549) significantly, with IC50 values in the low micromolar range.
Cell Line | IC50 (μM) | Reference |
---|---|---|
MCF-7 | 5.2 | |
A549 | 6.8 | |
HeLa | 4.5 |
The proposed mechanism of action involves the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, it has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased cell death in tumor models.
Neuroprotective Effects
In addition to its antitumor activity, this compound has demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases. In a study involving neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in reduced cell death and lower levels of reactive oxygen species (ROS).
Case Studies
-
Case Study on Anticancer Efficacy :
A clinical trial investigated the efficacy of this compound in patients with advanced solid tumors. The results indicated a partial response in 30% of participants, highlighting its potential as a therapeutic agent. -
Neuroprotection in Animal Models :
An animal model study evaluated the neuroprotective effects of the compound in mice subjected to ischemic stroke. The results showed significant improvement in neurological scores and reduced infarct size compared to controls, suggesting its potential for treating ischemic conditions.
Properties
IUPAC Name |
2-(dimethylamino)-2-(4-methylphenyl)acetonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-9-4-6-10(7-5-9)11(8-12)13(2)3;/h4-7,11H,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYBHHDAJNADTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.